molecular formula C19H13N3O5S2 B2861673 4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 477766-82-8

4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No. B2861673
CAS RN: 477766-82-8
M. Wt: 427.45
InChI Key: XTFAYFGKFZCSCB-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C19H13N3O5S2 and its molecular weight is 427.45. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research has shown that thiazolidine-2,4-dione derivatives possess significant antiproliferative activity against various human cancer cell lines. A study by Chandrappa et al. (2008) synthesized novel derivatives of 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and evaluated their antiproliferative effects against carcinoma cell lines including HeLa, HT-29, MCF-7, and HepG-2. The study confirmed the importance of the nitro group on the thiazolidinone moiety, highlighting that the substitution at the fourth position of the aryl ring plays a crucial role in antiproliferative activity. Among the synthesized compounds, specific derivatives showed potent antiproliferative activity across all tested carcinoma cell lines (Chandrappa et al., 2008).

Asymmetric Catalysis

The application of diarylthiazolidin-2,4-diones in asymmetric catalysis was explored by Jiao et al. (2016), who reported the first use of these compounds as nucleophiles in asymmetric conjugate addition and sulfenylation reactions. Utilizing chiral amino acid-based catalysts, the study achieved high enantio- and diastereoselectivities in the synthesis of biologically important thiazolidin-2,4-diones, which exhibited anticancer activities against three different cancer cell lines. This work opens new avenues for the synthesis of enantioenriched thiazolidin-2,4-diones with potential therapeutic applications (Jiao et al., 2016).

Anticancer Activity

Further research into N-substituted indole derivatives, including those containing thiazolidin-2,4-dione moieties, highlighted their anticancer activity. Kumar and Sharma (2022) synthesized derivatives with nitro groups, demonstrating strong electron withdrawing properties, and evaluated their efficacy against MCF-7 human breast cancer cell lines. The presence of the nitro group significantly enhanced the anticancer activity, indicating the potential of these compounds in cancer therapy (Kumar & Sharma, 2022).

properties

IUPAC Name

4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S2/c23-16-13(7-9-1-5-12(6-2-9)22(26)27)29-19(28)21(16)20-17(24)14-10-3-4-11(8-10)15(14)18(20)25/h1-7,10-11,14-15H,8H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFAYFGKFZCSCB-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)C(=CC5=CC=C(C=C5)[N+](=O)[O-])SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)/C(=C/C5=CC=C(C=C5)[N+](=O)[O-])/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

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